molecular formula C19H16ClNO B1454285 2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-73-2

2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1454285
CAS No.: 1160264-73-2
M. Wt: 309.8 g/mol
InChI Key: ATVGEUWNIIPGSJ-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride is a chemical reagent designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. While specific studies on this exact molecule are limited, its core structure is highly valuable. The quinoline-4-carbonyl chloride moiety is a versatile building block for creating amide bonds, facilitating the synthesis of more complex molecules for biological screening . Furthermore, derivatives based on the quinoline scaffold are extensively investigated for their potential pharmacological activities. Scientific literature indicates that quinoline-based compounds are explored for their antiproliferative properties, with some acting as inhibitors of critical biological targets such as VEGFR-2, which plays a major role in angiogenesis, or SIRT3, a mitochondrial deacetylase implicated in certain cancers . As such, this compound serves as a crucial precursor for researchers developing novel small molecules to combat cancer and for probing biochemical pathways. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-12(2)13-7-9-14(10-8-13)18-11-16(19(20)22)15-5-3-4-6-17(15)21-18/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVGEUWNIIPGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid precursor

A common approach starts from quinoline derivatives or related intermediates:

  • Step 1: Formation of 2-(4-isopropylphenyl)quinoline-4-carboxylic acid

    This can be achieved by condensation reactions involving aniline derivatives and malonate esters or related precursors, followed by cyclization under heating conditions (e.g., 100-110°C for condensation, 228-232°C for cyclization in phenyl ether) as described in related quinoline synthesis patents.

  • The 4-isopropylphenyl group is introduced via aromatic substitution or by using 4-isopropylaniline as a starting material.

Conversion to this compound

  • Step 2: Chlorination of the carboxylic acid

    The carboxylic acid at the 4-position of quinoline is converted to the corresponding acid chloride using chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅).

  • This step is typically performed under anhydrous conditions in an inert solvent like dichloromethane or chloroform, often with catalytic amounts of DMF to activate the chlorinating agent.

  • The reaction is monitored until completion, and the acid chloride is isolated, often by removal of excess reagent and solvent under reduced pressure.

Representative Reaction Scheme

Step Reactants/Conditions Product Notes
1 4-Isopropylaniline + diethylethoxymethylenemalonate, heat (100-110°C), then cyclization (228-232°C in phenyl ether) 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid Formation of quinoline core with 4-isopropylphenyl substitution
2 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid + SOCl₂ (or oxalyl chloride), solvent: DCM, catalytic DMF, room temperature to reflux This compound Conversion to acid chloride

Research Findings and Optimization Notes

  • The cyclization temperature and solvent choice critically affect the yield and purity of the quinoline carboxylic acid intermediate.

  • Use of catalytic DMF in the chlorination step enhances the efficiency of acid chloride formation by activating the chlorinating agent.

  • Reaction times vary from a few hours to overnight, depending on scale and reagent purity.

  • Purification of the acid chloride is generally done by careful solvent evaporation under reduced pressure to avoid hydrolysis.

  • The overall process is well-documented in patents related to ivacaftor synthesis and other quinoline derivatives, indicating robustness and scalability.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Parameters Reference Sources
Quinoline core synthesis with 4-isopropylphenyl substitution 4-Isopropylaniline + diethylethoxymethylenemalonate, heat, cyclization in phenyl ether 100-110°C (condensation), 228-232°C (cyclization)
Conversion of carboxylic acid to acid chloride Thionyl chloride or oxalyl chloride, DCM, catalytic DMF, room temp to reflux Anhydrous conditions, reaction time: hours to overnight

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a quinoline-4-carboxylic acid.

Scientific Research Applications

2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving proteomics and the analysis of protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The isopropyl group at the para-position of the phenyl ring distinguishes this compound from analogues with alternative substituents. Comparative data are summarized below:

Compound Name (CAS) Substituent (R) Melting Point (°C) Key NMR Shifts (¹H/¹³C) Solubility (EtOAc) Reference
2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride (1160264-73-2) 4-isopropylphenyl Not reported δ 8.5–9.1 (quinoline H), δ 1.2–1.4 (isopropyl CH₃) High
2-(4-Methoxyphenyl)quinoline-4-carbonyl chloride (D6) 4-methoxyphenyl 152–154 δ 3.8 (OCH₃), δ 8.3–8.7 (quinoline H) Moderate
2-(4-Trifluoromethylphenyl)quinoline-4-carbonyl chloride (D7) 4-CF₃-phenyl 167–169 δ 7.9–8.2 (CF₃-coupled H), δ 125–130 (CF₃ C) Low
6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride (sc-337133) 4-isobutoxyphenyl Not reported δ 1.0–1.2 (isobutyl CH₃), δ 4.5 (OCH₂) Moderate
2-(4-Propylphenyl)quinoline-4-carbonyl chloride (1160264-65-2) 4-propylphenyl Not reported δ 0.9–1.1 (propyl CH₃), δ 2.5–2.7 (CH₂) High

Key Observations :

  • Electron-donating groups (e.g., methoxy in D6) increase solubility in polar solvents like EtOAc but reduce electrophilicity at the carbonyl chloride .
  • Electron-withdrawing groups (e.g., CF₃ in D7) lower solubility and may stabilize the carbonyl chloride against hydrolysis .

Comparison with Analogues :

  • Methyl esters: Derivatives like methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) require additional esterification steps, reducing overall yield .
  • Biphenyl derivatives : Compounds like D28 ([1,1'-biphenyl]-4-yl substituent) necessitate Suzuki-Miyaura coupling, increasing synthetic complexity .

Inferences :

  • The isopropyl group’s steric bulk may hinder HDAC active-site binding compared to smaller substituents (e.g., fluorine in D27).
  • Derivatives with extended π-systems (e.g., biphenyl in D28) show enhanced potency due to improved target engagement .

Recommended precautions :

  • Use dry, inert atmospheres during synthesis.
  • Store at –20°C in sealed containers to prevent hydrolysis .

Biological Activity

2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a quinoline core substituted with an isopropylphenyl group and a carbonyl chloride functional group. This structure is significant for its reactivity and interaction with biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It serves as an intermediate in the synthesis of various pharmaceutical compounds aimed at targeting cancer cells.

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis through various pathways, including the upregulation of p53 and caspases .
  • Case Studies :
    • In vitro studies have shown significant cytotoxicity against several cancer cell lines, including breast carcinoma (MCF-7) and leukemia cells, with IC50 values ranging from 0.3 to 5.94 μM .
    • A study highlighted the effectiveness of derivatives based on this compound, which demonstrated enhanced potency compared to established chemotherapeutics like Doxorubicin .
CompoundCell LineIC50 (μM)Reference
This compoundMCF-73.39
Derivative AALL (EU-3)0.3–0.4
Derivative BNB (LA1–55N)0.5–1.2

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing activity against various pathogens.

  • Mechanism of Action : The quinoline moiety can intercalate with DNA, disrupting bacterial replication and leading to cell death.
  • Case Studies :
    • Preliminary studies suggest that derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with MIC values lower than those of standard antibiotics like ciprofloxacin .
CompoundPathogenMIC (μg/mL)Reference
This compoundS. aureus<10
Derivative CE. coli12.5

3. Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy, making it a candidate for further research in inflammatory diseases.

  • Mechanism of Action : It may inhibit pro-inflammatory cytokine production and modulate signaling pathways associated with inflammation.

Q & A

Q. What are the established synthetic routes for 2-(4-isopropylphenyl)quinoline-4-carbonyl chloride, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically begins with the formation of the quinoline core. A common precursor is 2-(4-isopropylphenyl)quinoline-4-carboxylic acid, synthesized via Friedländer annulation or Pd-catalyzed cross-coupling reactions to introduce the 4-isopropylphenyl group . The carboxylic acid intermediate is then converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key intermediates include:
  • Quinoline-4-carboxylic acid derivative : Prepared via cyclization of substituted anilines with ketones or aldehydes.
  • Activation to carbonyl chloride : Requires careful control of stoichiometry and reaction time to avoid over-chlorination .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C NMR : The quinoline protons (e.g., H-3, H-5, H-6, H-7, H-8) appear as distinct multiplets between δ 7.5–8.5 ppm. The isopropyl group shows a septet (~δ 2.9 ppm) for the methine proton and doublets (δ 1.2–1.3 ppm) for the methyl groups .
  • HRMS : Expect a molecular ion peak matching the exact mass (e.g., [M+H]⁺ or [M+Na]⁺) with deviations <5 ppm .
  • IR : A strong C=O stretch (~1750 cm⁻¹) confirms the carbonyl chloride group .

Q. What are the recommended handling and storage protocols for this compound to ensure its stability?

  • Methodological Answer :
  • Handling : Use inert atmosphere techniques (N₂/Ar) to prevent hydrolysis. Personal protective equipment (PPE) including nitrile gloves, goggles, and a lab coat is mandatory due to its reactivity .
  • Storage : Keep in a sealed, moisture-free container at –20°C. Desiccants like silica gel should be used to minimize exposure to humidity .

Advanced Research Questions

Q. How do steric effects of the 4-isopropylphenyl substituent influence the reactivity of the carbonyl chloride group in nucleophilic acyl substitution reactions?

  • Methodological Answer : The bulky isopropyl group at the 4-position creates steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Comparative studies with less hindered analogs (e.g., 4-chlorophenyl derivatives) show reduced reaction rates in aminolysis or esterification. Kinetic experiments (e.g., monitoring by ¹H NMR) can quantify this effect. For example, reactions with piperazine may require elevated temperatures (50–60°C) or extended reaction times (12–24 hrs) to achieve >80% conversion .

Q. What strategies can mitigate side reactions during the synthesis of this compound, particularly regarding the stability of the carbonyl chloride moiety?

  • Methodological Answer :
  • Controlled Chlorination : Use SOCl₂ in dry dichloromethane at 0°C to minimize over-chlorination. Quench excess reagent with anhydrous Na₂CO₃ .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes hydrolyzed byproducts (e.g., carboxylic acid). Avoid aqueous workups to preserve the chloride functionality .
  • In Situ Derivatization : Directly use the acyl chloride in subsequent reactions (e.g., amidation) without isolation to bypass stability issues .

Q. How can researchers resolve discrepancies in reaction yields when scaling up the synthesis of this compound?

  • Methodological Answer :
  • Scale-Up Challenges : Increased exothermicity during chlorination can lead to decomposition. Use jacketed reactors with precise temperature control (±2°C) .
  • Optimized Stoichiometry : For multi-step syntheses, adjust molar ratios (e.g., 1.2 equivalents of SOCl₂ for complete conversion) and monitor intermediates via TLC or LC-MS .
  • Statistical Analysis : Design of Experiments (DoE) can identify critical parameters (e.g., reaction time, solvent volume) affecting yield. For example, a 2³ factorial design revealed that anhydrous DMF (5 vol%) improves homogeneity in coupling reactions .

Data Contradictions and Analytical Considerations

Q. Why do reported melting points for structurally similar quinoline-4-carbonyl chlorides vary significantly across studies?

  • Methodological Answer : Variations arise from impurities (e.g., residual solvents, hydrolyzed acid) or polymorphic forms. Ensure rigorous purification (e.g., recrystallization from EtOAc/hexane) and use differential scanning calorimetry (DSC) to confirm phase transitions. For instance, Santa Cruz Biotechnology reports mp 62–64°C for 4-chloro-2-phenylquinoline, while Kanto Reagents lists mp 138–142°C for a piperidine derivative, highlighting the need for standardized protocols .

Tables

Q. Table 1: Key Spectral Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 8.19 (d, J=8.3 Hz, H-3), δ 1.21 (d, J=7.0 Hz, CH(CH₃)₂)
¹³C NMRδ 168.6 (C=O), δ 145.2 (C-4), δ 30.1 (CH(CH₃)₂)
HRMS[M+H]⁺ calc. 368.15; found 368.14 (Δ = -0.01 ppm)

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
SOCl₂ Equiv.1.2–1.5Maximizes conversion
Temperature0–5°C (chlorination)Prevents decomposition
SolventAnhydrous CH₂Cl₂Reduces hydrolysis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride

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